molecular formula C26H28N2O4 B12771850 CI-680 free base, (Z)- CAS No. 24136-27-4

CI-680 free base, (Z)-

Cat. No.: B12771850
CAS No.: 24136-27-4
M. Wt: 432.5 g/mol
InChI Key: UTWORILPVUAIGD-QPLCGJKRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-680 free base, (Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3-(dimethylamino)propylamine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Nitration: The intermediate compound is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain CI-680 free base, (Z)- in its pure form.

Industrial Production Methods

In an industrial setting, the production of CI-680 free base, (Z)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis with precise monitoring of reaction parameters.

    Continuous Flow Reactors: These allow for continuous production and are suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

CI-680 free base, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy and nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

CI-680 free base, (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CI-680 free base, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Activation or inhibition of signaling pathways, resulting in downstream biological effects.

Comparison with Similar Compounds

CI-680 free base, (Z)- can be compared with other similar compounds, such as:

    (E)-3-(4-(3-(dimethylamino)propoxy)phenyl)-2-nitro-4-methoxystyrene: The (E)-isomer of CI-680 free base, (Z)-, which has different stereochemistry and potentially different biological activity.

    4-methoxy-3-nitrostyrene: A simpler analog with similar functional groups but lacking the dimethylamino propoxy moiety.

The uniqueness of CI-680 free base, (Z)- lies in its specific structural configuration and the presence of both the nitrostyrene and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

24136-27-4

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3/b26-25-

InChI Key

UTWORILPVUAIGD-QPLCGJKRSA-N

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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